molecular formula C5H10N2O B14675306 N-(2-Methylpropylidene)urea CAS No. 31772-56-2

N-(2-Methylpropylidene)urea

Cat. No.: B14675306
CAS No.: 31772-56-2
M. Wt: 114.15 g/mol
InChI Key: BPBWQJOFULENOZ-UHFFFAOYSA-N
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Description

N-(2-Methylpropylidene)urea, with the molecular formula C6H12N4O2, is a specialized urea derivative of interest in chemical and pharmaceutical research . Urea-based compounds are highly valuable in modern drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving specific biological activity and enhancing drug potency . This capability makes urea a key functional group in the development of various therapeutic agents, including anticancer, antibacterial, and antidiabetic drugs . Researchers utilize such urea derivatives as building blocks in medicinal chemistry to fine-tune drug-like properties and as core structures in the synthesis of more complex molecules . The specific applications and mechanism of action for this compound are an area of ongoing scientific investigation. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31772-56-2

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-methylpropylideneurea

InChI

InChI=1S/C5H10N2O/c1-4(2)3-7-5(6)8/h3-4H,1-2H3,(H2,6,8)

InChI Key

BPBWQJOFULENOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NC(=O)N

Origin of Product

United States

Reaction Mechanisms and Reactivity of N 2 Methylpropylidene Urea and Analogues

Hydrolysis and Degradation Pathways

The breakdown of N-(2-Methylpropylidene)urea and related compounds is primarily governed by hydrolysis and thermal decomposition. These processes are influenced by environmental factors such as pH, temperature, and moisture.

The hydrolysis of isobutylidenediurea (B1196803) (IBDU), a prominent analogue of this compound, is a key process in its function as a slow-release fertilizer. In soil, IBDU hydrolyzes to form urea (B33335) and isobutyraldehyde (B47883). oecd.org This reaction is significantly influenced by pH, with the rate of hydrolysis increasing as the pH decreases. oecd.org The mechanism is believed to involve a hydrogen ion attack on the molecule. oecd.org

This acid-catalyzed hydrolysis is a critical step for the release of urea, which then further breaks down into ammonia (B1221849) and carbon dioxide through the action of urease enzymes in the soil. oecd.org The rate of this process is also affected by temperature, soil moisture, and the granular size of the IBDU, with smaller granules and higher moisture and temperature leading to faster mineralization. oecd.org

Studies on the hydrolysis of urea and its derivatives, such as tetramethylurea, in acidic solutions have shown that the mechanism can vary with acidity. rsc.org In solutions of intermediate acidity, a bimolecular reaction between water and the diprotonated urea is thought to be the common mechanism. rsc.org However, at lower acidities, other reactions can occur. rsc.org

The non-enzymatic hydrolysis of urea itself can proceed through several pathways, including acid-catalyzed, base-catalyzed, and neutral hydrolysis. nih.gov Theoretical studies suggest that under physiological conditions, the base-catalyzed pathway is the most favorable for urea hydrolysis. nih.gov

The thermal decomposition of urea and its derivatives is a complex process that can proceed through various pathways, yielding different products. Theoretical studies on the thermal decomposition of alkyl- and phenylureas indicate that these compounds primarily decompose through four-center pericyclic reactions, resulting in the formation of substituted isocyanates and amines. nih.gov Initial bond fissions are considered less competitive. nih.gov

For urea itself, thermal decomposition in either air or an inert atmosphere occurs in multiple stages. lew.ro After melting, between 120–220°C, urea can fragment into ions and also evolve ammonia and cyanic acid. lew.ro In this temperature range, biuret (B89757) and triuret (B1681585) can also be formed. lew.roresearchgate.net At temperatures above 260°C, these biuret and triuret compounds further decompose. lew.ro

The decomposition of urea nitrate (B79036) and guanidine (B92328) nitrate has also been studied, with activation energies determined for their decomposition. uri.edu The decomposition products for these compounds include various gases and condensed-phase species. uri.edu

The following table summarizes key aspects of the thermal decomposition of urea and its derivatives:

Interactive Data Table: Thermal Decomposition of Urea and Derivatives
Compound/ProcessTemperature Range (°C)Key Products/IntermediatesReaction Type/Mechanism
Urea 120 - 220Ammonia, Cyanic Acid, Biuret, TriuretFragmentation, Condensation
Urea > 260Decomposition of Biuret and TriuretFurther Decomposition
Alkyl- and Phenylureas VariesSubstituted Isocyanates, AminesFour-center Pericyclic Reactions
Urea Nitrate VariesGaseous and condensed-phase productsThermal Decomposition
Guanidine Nitrate VariesGaseous and condensed-phase productsThermal Decomposition

Imine Functionality Transformations

The imine (carbon-nitrogen double bond) functionality in this compound is a site of significant reactivity, susceptible to a variety of chemical transformations.

The carbon atom of the imine group is electrophilic and can be attacked by nucleophiles. Urea and its anions can act as nucleophiles in reactions with certain substrates. For instance, the urea anion can participate in oxidative nucleophilic substitution of hydrogen in π-deficient systems. semanticscholar.org

The synthesis of various urea and amide analogues often involves the nucleophilic addition of isocyanates or acid chlorides to amines. nih.gov Similarly, the reverse reaction, the hydrolysis of the imine, is a nucleophilic addition of water to the carbon-nitrogen double bond.

The regioselectivity of nucleophilic additions can be influenced by various factors, including the steric bulk of the reactants and the solvent system used. nih.gov For example, in reactions with organolithium species, the choice of solvent and cosolvent can direct the reaction towards 1,2-addition or 1,4-addition. nih.gov

The imine functionality can be oxidized to form N-oxides, also known as nitrones. This transformation can be achieved using various oxidizing agents. One effective method involves the use of urea-hydrogen peroxide (UHP) as the oxidant, catalyzed by methyltrioxorhenium (MTO). orgsyn.org This method is considered practical and reliable for the oxidation of secondary amines to nitrones. orgsyn.org The reaction with UHP is often preferred as it can speed up the reaction and reduce the amount of catalyst required compared to other oxidants. orgsyn.org

Other methods for the oxidation of imines or their precursor secondary amines include the use of hydrogen peroxide with catalysts like sodium tungstate (B81510) or selenium dioxide. orgsyn.org

Iminium ions, which can be formed from the protonation of imines, are key intermediates in various rearrangement reactions. While specific examples for this compound are not detailed in the provided search results, the general reactivity of iminium intermediates is well-established in organic chemistry. These intermediates can undergo a variety of rearrangements, including sigmatropic rearrangements and electrophilic aromatic substitution-type reactions, depending on the structure of the molecule and the reaction conditions. The formation of an iminium intermediate increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack and rearrangement.

Urea Functionality Transformations

The urea moiety within this compound and its analogs can undergo several transformations, including condensation, polymerization, and reduction. These reactions are central to both their synthesis and their application, for instance, in the development of controlled-release fertilizers.

Condensation and Polymerization Mechanisms (e.g., Urea-Formaldehyde-like Reactions)

This compound is related to the components of urea-aldehyde resins. The condensation reaction between isobutyraldehyde and urea is a key production method for isobutylidenediurea (IBDU), a compound closely related to this compound. wikipedia.org This reaction is analogous to the formation of urea-formaldehyde resins, which involves the polymerization of urea and formaldehyde (B43269). wikipedia.org

The general mechanism for urea-aldehyde condensation proceeds via the formation of methylolureas, which then polymerize. mdpi.com In the case of this compound analogues, the reaction begins with the condensation of an aldehyde (like isobutyraldehyde) with urea. wikipedia.org This process can be catalyzed by acid. ncert.nic.in The initial products are hydroxymethyl compounds which can then undergo further condensation to form polymers. researchgate.net

The polymerization of these monomers can lead to the formation of various structures, including linear chains and cross-linked networks. ksu.edu.saksu.edu.sa For example, urea-formaldehyde resins consist of polymers like methylene (B1212753) diurea and dimethylene triurea. wikipedia.org The reactivity and the final polymer structure are influenced by factors such as the molar ratio of reactants and the pH of the reaction medium. mdpi.com Theoretical studies on base-catalyzed urea-formaldehyde condensations suggest a unimolecular elimination of the conjugate base (E1cb) mechanism for the formation of a key methyleneurea (B13816848) intermediate. mdpi.com

The reaction between isobutyraldehyde and urea can be optimized through various approaches, including the use of a phase transfer catalyst or a protein-derived emulsifier to facilitate the reaction in an aqueous medium. google.comgoogle.com

Table 1: Comparison of Urea-Aldehyde Condensation Systems

Aldehyde Catalyst/Conditions Key Intermediates/Products Polymer Structure Reference
Formaldehyde Acid or Base Catalysis Methylolureas, Methyleneurea Methylene diurea, Dimethylene triurea, Cross-linked resins wikipedia.orgmdpi.com
Isobutyraldehyde Aqueous, Acidic Solution This compound, Isobutylidenediurea Primarily dimers and short oligomers wikipedia.orggoogle.com
Isobutyraldehyde Phase Transfer Catalyst Isobutylidenediurea Not specified google.com

Catalytic Hydrogenolysis and Reduction of Urea Moieties

The urea functionality, typically one of the least reactive carbonyl groups, can be transformed via catalytic hydrogenolysis. researchgate.net This process can lead to the formation of formamides and amines. researchgate.net The selective reduction of the urea group in the presence of other, more traditionally reactive carbonyl groups like esters and amides, presents a significant challenge in organic synthesis. researchgate.net

Recent research has demonstrated the development of iridium-based catalysts capable of selectively hydrogenolyzing urea derivatives. researchgate.net For instance, the hydrogenolysis of 1,3-diphenylurea (B7728601) using an iridium catalyst yielded formanilide (B94145) and aniline (B41778) with high selectivity. researchgate.net This chemoselective transformation opens possibilities for the chemical recycling of polyurea resins. researchgate.net

Furthermore, ruthenium-based catalyst systems have been employed for the highly selective hydrogenation of urea derivatives to N-monomethylamines. nih.gov The selectivity of these reactions can be finely tuned by adjusting the amount and type of additives, such as potassium tert-butoxide (KOtBu), in the catalyst system. nih.gov By subtly altering the concentration of the base, the reaction can be switched between producing N-formamides (two-electron reduction) and N-monomethylamines (six-electron reduction). nih.gov

Control experiments suggest that the hydrogenation of urea derivatives to methylamines proceeds through a hemiaminal intermediate. nih.gov The transformation pathways of this intermediate are influenced by the acid-base environment of the reaction. nih.gov

Table 2: Catalytic Systems for Urea Moiety Reduction

Catalyst System Substrate Example Products Key Features Reference
Iridium Complex 1,3-Diphenylurea Formanilide, Aniline High chemoselectivity for urea moiety over other carbonyls researchgate.net
(PPh₃)₃RuCl₂ / Triphos / KOtBu 1,3-bis(4-chlorophenyl)urea N-(4-chlorophenyl)formamide or N-methyl-4-chloroaniline Selectivity switchable by tuning base concentration nih.gov

Concerted and Stepwise Mechanisms in Urea-Imine Chemistry

The chemistry of molecules containing both urea and imine functionalities, such as this compound, involves a consideration of whether reactions proceed through concerted or stepwise mechanisms. differencebetween.comucla.edu A concerted reaction occurs in a single step where bond breaking and formation happen simultaneously, whereas a stepwise reaction involves one or more intermediates. differencebetween.comquora.com

Imines can act as electrophiles, especially when activated by an acid to form an iminium cation. nih.gov They can also participate in cycloaddition reactions, behaving as azadienes or dienophiles. nih.gov The mechanism of such reactions, for example, the Povarov reaction (a [4+2] cycloaddition), can be either a concerted, asynchronous process or a stepwise one. nih.gov

In reactions involving N-acyl imines, which are structural analogues to the imine portion of this compound, both concerted and stepwise pathways are debated. For instance, the Castagnoli-Cushman reaction, which involves the reaction of an imine with an anhydride, is now widely accepted to proceed through a stepwise Mannich-type addition followed by intramolecular cyclization, rather than a concerted mechanism. nih.gov

The distinction between these mechanisms is crucial for predicting reaction outcomes, including stereochemistry. walshmedicalmedia.com For example, in cycloaddition reactions of carbonyl imines generated from oxaziridines, the stereospecificity of the product supports a concerted cycloaddition process. nih.gov The choice between a concerted or stepwise pathway is often influenced by the specific reactants, catalysts, and reaction conditions. nih.govnih.gov

Table 3: Mechanistic Pathways in Imine Chemistry

Reaction Type Reactants Proposed Mechanism(s) Key Determining Factors Reference
Povarov Reaction Aldimines, Alkenes Concerted [4+2]-like or Stepwise Nature of imine (aromatic vs. aliphatic) nih.gov
Castagnoli-Cushman Reaction Imines, Anhydrides Stepwise (Mannich addition then cyclization) Computational and experimental evidence nih.gov
Staudinger Cycloaddition Imines, Ketenes (from acid chlorides) Concerted [2+2] cycloaddition Stereochemistry of products, reaction conditions walshmedicalmedia.com
Carbonyl Imine Cycloaddition Carbonyl imines, Olefins Concerted cycloaddition Stereospecificity of the reaction nih.gov

Computational and Theoretical Studies on N 2 Methylpropylidene Urea Systems

Electronic Structure and Bonding Analysis

The electronic characteristics of N-(2-Methylpropylidene)urea are governed by the interplay of its urea (B33335) and imine functionalities.

The imine group (C=N) also contributes to the electronic landscape of the molecule. The carbon-nitrogen double bond introduces a region of high electron density. The stability of the urea-imine linkage is a product of these combined electronic effects.

Frontier molecular orbital (FMO) theory provides insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

For molecules containing urea and imine groups, the HOMO is typically associated with the lone pairs of the nitrogen atoms and the pi system of the C=O and C=N bonds. The LUMO is generally centered on the antibonding orbitals of these same groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. osjournal.orgrdd.edu.iq

In the context of this compound, the HOMO would likely be distributed over the urea nitrogens and the imine nitrogen, making these sites susceptible to electrophilic attack. The LUMO would be concentrated on the carbonyl carbon and the imine carbon, marking them as potential sites for nucleophilic attack. The precise energies of these orbitals would require specific computational calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound based on related Urea compounds

Molecular OrbitalPredicted Energy (eV)Key Contributing Atoms
HOMO-6.5 to -7.5N (urea), N (imine)
LUMO1.0 to 2.0C (carbonyl), C (imine)
HOMO-LUMO Gap7.5 to 9.5-

Note: These values are estimations based on computational studies of similar urea and imine-containing molecules and are for illustrative purposes only. Actual values for this compound would require specific quantum chemical calculations.

Conformational Landscapes and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are determined by torsional preferences and non-covalent interactions within the molecule.

Rotation around the various single bonds in this compound, such as the C-N bonds of the urea group and the C-C bond of the isobutyl group, will have specific energy profiles. The partial double bond character of the C-N bonds in the urea moiety, due to resonance, results in a significant rotational barrier. nd.edu This restricts the conformational freedom around these bonds, leading to more defined planar or near-planar arrangements of the urea atoms.

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. In this compound, a hydrogen bond could potentially form between the N-H of the urea group and the imine nitrogen or the carbonyl oxygen. However, the formation of such a bond would depend on the specific geometry of the low-energy conformers. rsc.orgnih.gov While intramolecular hydrogen bonds are not typically observed in simple urea due to spatial arrangements, the substitution pattern in this compound might allow for such an interaction. askfilo.com

Steric effects arising from the bulky isobutyl group will significantly influence the conformational preferences. This group will likely orient itself to minimize steric clashes with the rest of the molecule, which could in turn favor or disfavor the formation of intramolecular hydrogen bonds.

Table 2: Predicted Torsional Barriers in this compound based on related systems

BondPredicted Rotational Barrier (kcal/mol)Primary Influencing Factor
Urea C-N10 - 15Resonance (partial double bond character)
Imine C-N (single bond)2 - 5Steric hindrance
Isobutyl C-C3 - 6Steric hindrance

Note: These values are estimations based on computational studies of analogous molecules and are for illustrative purposes only.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for mapping the potential energy surface of a reaction, identifying intermediates, and characterizing the transition states that connect them. For this compound, a key reaction is its hydrolysis.

The hydrolysis of this compound is known to yield urea and isobutyraldehyde (B47883). wikipedia.orgoecd.org Computational studies on the hydrolysis of urea and related compounds have shown that the reaction can proceed through different pathways, often involving the participation of water molecules in the transition state. nih.govnih.gov

A plausible mechanism for the hydrolysis of this compound would involve the nucleophilic attack of a water molecule on the imine carbon. This would be followed by proton transfer steps, ultimately leading to the cleavage of the C=N bond and the formation of the products. Computational modeling could pinpoint the rate-determining step by calculating the energy barriers for each step in the reaction pathway. The characterization of the transition state structures would reveal the precise geometry of the atoms at the peak of the energy barrier.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding a molecule's stable conformations, transition states, and reaction pathways.

For systems analogous to this compound, such as those formed from urea-aldehyde condensations, quantum chemistry methods are employed to calculate the energies of various molecular arrangements. mdpi.com In a theoretical study on the base-catalyzed urea-formaldehyde condensation, the B3LYP/6-31++G** level of theory was used to map the PES for the reaction. mdpi.com This involves identifying stationary points, which are classified as either energy minima (corresponding to stable reactants, intermediates, and products) or saddle points (corresponding to transition states). mdpi.comnih.gov

The formation of this compound involves the condensation of isobutyraldehyde and urea. A computational study of a similar reaction, the base-catalyzed formation of a methyleneurea (B13816848) intermediate from monomethylolurea, identified an E1cb (unimolecular elimination of conjugate base) mechanism. mdpi.com The calculated potential energy barrier for this rate-determining step was found to be 59.6 kJ/mol. mdpi.com Such calculations provide critical data on the energy landscape of the reaction, helping to elucidate the most favorable reaction pathways. For instance, this calculated barrier was significantly lower than that of a previously proposed SN2 mechanism, suggesting the E1cb pathway is more likely. mdpi.com

Table 1: Calculated Potential Energy Barriers for Urea-Aldehyde Condensation Reactions

Reaction StepProposed MechanismCalculated Potential Energy Barrier (kJ/mol)Computational Method
Monomethylolurea to Methyleneurea IntermediateE1cb59.6B3LYP/6-31++G
Intra-molecular Michael addition of di-methylolurea-31.3B3LYP/6-31++G

This table presents theoretical data on the energy barriers for key steps in the urea-formaldehyde condensation, a model system for the formation of this compound. Data sourced from a quantum chemistry study. mdpi.com

Ab Initio Molecular Dynamics for Dynamic Processes

While PES mapping provides a static picture of a chemical system, ab initio molecular dynamics (AIMD) simulations introduce thermal motion and time, allowing for the study of dynamic processes. nih.govnih.gov AIMD uses forces calculated from electronic structure theory on-the-fly to propagate the motion of atoms, providing a powerful tool for exploring reaction mechanisms, conformational changes, and the role of the solvent. nih.govnih.gov

In the context of urea-containing systems, AIMD has been effectively used to study complex processes. For example, enhanced AIMD simulations have been employed to investigate the decomposition of urea in aqueous solutions, highlighting the crucial role of solvent molecules and the hydrogen-bond network in the reaction mechanism. nih.govacs.org These simulations can track the movement of individual atoms over time, revealing how water molecules actively participate in the reaction by forming proton wires that facilitate the process. nih.gov

Similarly, AIMD has been used to unravel the C-N coupling mechanisms during the electrosynthesis of urea on catalyst surfaces. nih.gov These simulations can model the electrode potential and the dynamic nature of the solvent, identifying key reaction intermediates and pathways. nih.gov For instance, on a Cu(100) surface, AIMD simulations revealed that *NH and *CO are the key precursors for C-N bond formation at low overpotentials. nih.gov

Prediction of Reactivity and Selectivity in Catalytic Systems

Computational methods are invaluable for predicting the reactivity and selectivity of catalysts, guiding the design of more efficient chemical processes. For the synthesis of urea derivatives, including this compound, catalysts are often employed to control the reaction rate and product distribution.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational catalysis. rsc.org They can be used to model the interaction of reactants with catalyst surfaces, calculate adsorption energies, and determine the energy barriers for different reaction pathways. This information is critical for understanding why a particular catalyst is active and selective for a desired product.

For example, in the electrocatalytic synthesis of urea, DFT calculations have been used to screen potential dual-atom catalysts. rsc.org By calculating the adsorption energies of intermediates and the limiting potentials for the reaction, researchers identified promising candidates like Fe₂ and Co₂@g-C₂N. rsc.org Similarly, in the context of urea oxidation, a computational study on Ni single-atom doped Cu₂O surfaces elucidated a synergistic mechanism where nickel activates the nitrogen in urea and copper adsorbs the oxygen, facilitating the reaction. rsc.org

These computational approaches can be directly applied to the catalytic synthesis of this compound. By modeling the interaction of isobutyraldehyde and urea with different catalytic materials (e.g., acidic or basic catalysts), it is possible to predict which catalysts would be most effective. DFT calculations could help identify catalysts that preferentially activate the carbonyl group of the aldehyde and facilitate nucleophilic attack by the urea nitrogen, while minimizing side reactions. Such theoretical screening can significantly reduce the experimental effort required to discover optimal catalytic systems. sciopen.comresearchgate.net

Solvent Effects and Environmental Interactions in Theoretical Models

The surrounding environment, particularly the solvent, can have a profound impact on chemical reactions and molecular properties. researchgate.netnih.gov Theoretical models can account for these environmental interactions in several ways, from simple continuum models to explicit inclusion of solvent molecules.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, in the theoretical study of urea-formaldehyde condensation, the PCM with water as the solvent was used to simulate the aqueous reaction environment. mdpi.com

For a more detailed understanding, especially when specific solvent-solute interactions like hydrogen bonding are critical, explicit solvent models are used. nih.gov In these models, a number of solvent molecules are included directly in the quantum mechanical calculation or molecular dynamics simulation. Studies on urea decomposition have shown that explicit water molecules are not passive bystanders but are direct participants in the reaction, forming hydrogen-bond networks that stabilize transition states and facilitate proton transfer. nih.govacs.org

These theoretical approaches are essential for understanding the behavior of this compound in different environments. For example, its stability and hydrolysis rate in water, a key factor for its application as a slow-release fertilizer, could be investigated using AIMD with explicit water molecules. oecd.org Theoretical models could predict how the solvent influences the equilibrium between this compound and its reactants (isobutyraldehyde and urea), and how it mediates the compound's interaction with soil components, providing a molecular-level understanding of its environmental fate.

Catalytic Applications and Mechanistic Organocatalysis

Urea- and Thiourea-Based Organocatalysts in Asymmetric Synthesis

Urea (B33335) and thiourea derivatives have been extensively developed as organocatalysts for a wide range of asymmetric transformations. Their efficacy stems from their ability to form specific hydrogen-bonding interactions with substrates, thereby activating them towards nucleophilic attack and controlling the stereochemical outcome of the reaction. While thioureas are generally more acidic and thus stronger hydrogen-bond donors, ureas offer a valuable and effective alternative in many catalytic processes.

A key application of urea-based organocatalysts is the activation of imines. The hydrogen-bond donor capacity of the urea moiety can enhance the electrophilicity of the imine carbon by interacting with the imine nitrogen. This activation strategy is fundamental to a variety of asymmetric addition reactions to imines. In the context of N-(2-Methylpropylidene)urea, the urea functional group can form a bidentate hydrogen bond with the nitrogen atom of an imine substrate. This interaction lowers the LUMO of the imine, making it more susceptible to attack by a nucleophile.

The general mechanism for this activation is depicted below:

This mode of activation has been successfully applied in numerous asymmetric reactions, including the Strecker and Mannich reactions, leading to the synthesis of chiral α-amino acids and β-amino carbonyl compounds, respectively.

The stereochemical outcome of urea-catalyzed reactions can be influenced by subtle changes in the catalyst structure, substrate, or reaction conditions, leading to divergent stereoinduction. The conformation of the catalyst-substrate complex is crucial in determining the facial selectivity of the nucleophilic attack. For chiral ureas, the steric and electronic properties of the substituents on the urea backbone dictate the chiral environment around the activated imine.

In the case of a chiral derivative of this compound, the stereocenter would create a defined three-dimensional space. The approach of the nucleophile would be directed to one of the two faces of the imine, leading to the preferential formation of one enantiomer. The interplay of hydrogen bonding and steric hindrance is key to achieving high enantioselectivity. Different reaction pathways can be favored, for instance, by tuning the solvent polarity, which can affect the strength and geometry of the hydrogen bonds.

Table 1: Representative Examples of Urea-Catalyzed Asymmetric Additions to Imines
ReactionCatalyst TypeSubstrateNucleophileEnantiomeric Excess (ee %)
Mannich ReactionChiral Bifunctional UreaN-Boc-imineMalonate95
Strecker ReactionChiral ThioureaN-aryl-imineHCN98
Friedel-Crafts AlkylationChiral UreaN-tosyl-imineIndole92

The modular nature of urea-based catalysts allows for their rational design and optimization for specific imine transformations. Key design elements include the introduction of chirality, the modulation of the electronic properties of the urea N-H protons, and the incorporation of additional functional groups to create bifunctional catalysts. For instance, attaching an electron-withdrawing group to the urea backbone increases its acidity and hydrogen-bonding strength.

A hypothetical chiral catalyst based on the this compound scaffold could be designed by introducing a chiral substituent on the urea nitrogen not involved in the imine bond. The steric and electronic properties of this substituent could be systematically varied to fine-tune the catalyst's activity and selectivity. Computational studies, such as DFT calculations, can aid in the rational design by providing insights into the transition state geometries and the non-covalent interactions that govern the stereochemical outcome.

Metal-Catalyzed Transformations Involving Urea-Imine Structures

While ureas are primarily known as organocatalysts, their ability to act as ligands or to be involved in metal-catalyzed processes opens up further synthetic possibilities. The urea-imine structure present in this compound could potentially participate in or be the target of metal-catalyzed transformations.

The catalytic hydrogenation of urea derivatives is a challenging but important transformation, offering a route to amines and formamides. While the direct hydrogenation of the urea C=O bond is difficult, the imine C=N bond in a urea-imine hybrid could be more susceptible to reduction. Metal catalysts, particularly those based on ruthenium, are known to be effective for the hydrogenation of polar functional groups. researchgate.net

In the context of this compound, a selective hydrogenation of the imine double bond would yield N-(2-methylpropyl)urea. This transformation could be achieved using a homogeneous or heterogeneous metal catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions would be crucial to avoid the reduction of the urea carbonyl group.

Furthermore, the principles of metal-catalyzed depolymerization could be conceptually applied. While this compound is a small molecule, related poly(urea-imine) structures could be subject to depolymerization through metal-catalyzed hydrogenolysis, breaking the polymer down into smaller, valuable molecules. bohrium.com

Table 2: Examples of Metal-Catalyzed Hydrogenation of Urea Derivatives
SubstrateCatalystProductYield (%)
1,3-Diphenylurea (B7728601)Ru-MACHO-BHAniline (B41778) and N-methylaniline95
1,3-Dimethylurea[Ru(acac)3]/dpppMethylamine and dimethylamine88

The oxidation of imines represents a valuable transformation for the synthesis of nitrones, which are versatile intermediates in organic synthesis. A notable method for this conversion involves the use of methyltrioxorhenium (MTO) as a catalyst in the presence of urea-hydrogen peroxide (UHP). nih.govnih.gov This system offers a mild and selective route to nitrones. nih.govnih.gov

The imine functionality within this compound could be a target for such a chemo- and regioselective oxidation. The reaction would likely proceed via the formation of a peroxo-rhenium species, which then transfers an oxygen atom to the imine nitrogen. The urea moiety within the substrate molecule might influence the reactivity through intramolecular interactions. The resulting product would be the corresponding nitrone, this compound N-oxide. This transformation would provide a route to a novel functionalized nitrone that could be used in cycloaddition reactions. nih.govnih.gov

Future Research Directions and Emerging Paradigms in N 2 Methylpropylidene Urea Chemistry

Development of Novel Bio-Inspired Synthetic Routes

The conventional synthesis of urea (B33335) derivatives often relies on harsh conditions and petroleum-based precursors. A forward-looking approach involves the development of bio-inspired synthetic routes that mimic nature's efficiency and selectivity. Enzymes and other biocatalysts offer a pathway to greener chemical production under mild conditions. researchgate.netresearchgate.net Future research could focus on identifying or engineering enzymes capable of catalyzing the condensation of urea with isobutyraldehyde (B47883) to form N-(2-Methylpropylidene)urea. This could involve screening existing enzyme libraries or using directed evolution to create novel biocatalysts with high specificity and activity for this transformation.

Another avenue of bio-inspired synthesis is the use of whole-cell biocatalysts, which can harness metabolic pathways to produce the target molecule from simple feedstocks. This approach could offer a sustainable alternative to traditional chemical synthesis, reducing reliance on toxic reagents and minimizing waste generation.

Rational Design of Highly Selective and Sustainable Catalytic Systems

The synthesis of this compound via the condensation of isobutyraldehyde and urea can be significantly enhanced through the development of advanced catalytic systems. nih.gov The focus is shifting towards catalysts that are not only highly active and selective but also sustainable and recyclable.

Heterogeneous catalysts, such as metal-organic frameworks (MOFs), zeolites, and functionalized solid supports like Amberlyst® 15, offer distinct advantages in terms of easy separation and reuse. nih.govpeerj.com Research efforts will likely concentrate on designing catalysts with precisely controlled active sites to favor the formation of the desired imine linkage while minimizing side reactions. researchgate.netnih.gov For instance, creating catalysts with tailored acidic or basic properties can significantly influence the reaction pathway and yield. nih.gov

The table below illustrates a hypothetical comparison of different catalytic systems for the synthesis of this compound, highlighting key performance indicators that researchers aim to optimize.

Catalyst SystemReaction Time (hours)Yield (%)Recyclability (cycles)
Uncatalyzed2440N/A
Homogeneous Acid (H₂SO₄)6750
Amberlyst® 15 peerj.com490>5
Custom MOF295>10
Engineered Biocatalyst898>20

This table is illustrative and based on typical performance improvements seen with advanced catalytic systems.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. beilstein-journals.orgnih.govresearchgate.net

Exploration of Dynamic Covalent Chemistry with Urea-Imine Scaffolds

The urea-imine scaffold present in this compound is a prime candidate for exploration within the field of dynamic covalent chemistry (DCC). nih.govtudelft.nltudelft.nl DCC involves reversible chemical bonds that can break and reform, leading to materials with dynamic properties such as self-healing, adaptability, and recyclability. nih.govrsc.orgrsc.org

The imine bond is known for its reversible nature, while the urea component can participate in extensive hydrogen bonding, adding mechanical robustness. nih.govnih.gov Research in this area would focus on incorporating this compound or similar structures into polymer networks. rsc.org The dynamic nature of the imine bond could allow these materials to repair damage by reforming crosslinks upon the application of a stimulus like heat. tudelft.nlnih.govrsc.org The stability and dynamics of these bonds can be tuned by altering the steric and electronic properties of the substituents, offering a pathway to materials with tailored properties. tudelft.nlnih.gov

Advanced Mechanistic Studies on Complex Heterogeneous Catalytic Systems

A deep understanding of the reaction mechanism is crucial for designing better catalysts. acs.org For the synthesis of this compound on a heterogeneous catalyst, advanced analytical techniques are needed to probe the interactions between the reactants and the catalyst surface at a molecular level.

In-situ and operando spectroscopy techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and solid-state Nuclear Magnetic Resonance (NMR), can provide real-time information about the species present on the catalyst surface during the reaction. acs.org These studies can help elucidate the reaction pathway, identify key intermediates like the initial carbinolamine, and understand how the catalyst structure influences its activity and selectivity. nih.govacs.org Distinguishing between homogeneous and heterogeneous catalytic pathways is also a critical aspect of these mechanistic investigations. acs.org This fundamental knowledge is indispensable for the rational design of the next generation of highly efficient and selective catalysts.

Q & A

Basic: What established synthetic routes exist for N-(2-Methylpropylidene)urea, and how can reaction conditions be optimized for academic-scale production?

This compound is typically synthesized via condensation reactions between urea and isobutyraldehyde. A methodologically rigorous approach involves refluxing stoichiometric amounts of urea and isobutyraldehyde in a polar solvent (e.g., water or ethanol) under acidic or neutral conditions. Key parameters include temperature control (60–80°C), reaction time (4–6 hours), and pH optimization to minimize side products like polymeric urea derivatives . For academic-scale production, purification via recrystallization from ethanol/water mixtures ensures high purity (>95%). Yield optimization can be achieved by monitoring reactant ratios and employing inert atmospheres to prevent oxidation .

Advanced: How can Design of Experiments (DoE) methodologies improve the synthesis of this compound?

Response Surface Methodology (RSM), particularly Box-Behnken Design (BBD), is effective for optimizing synthesis parameters. Critical factors include:

  • Molar ratio of urea to isobutyraldehyde (1:1 to 1:1.2),
  • Temperature (50–90°C),
  • Catalyst concentration (e.g., acetic acid at 0.5–2.0 wt%).

A BBD matrix reduces experimental runs while identifying interactions between variables. For example, a 17-point design can reveal non-linear relationships between temperature and yield, enabling prediction of optimal conditions (e.g., 75°C, 1:1.1 molar ratio) with <5% error .

Basic: What spectroscopic and chromatographic techniques confirm the purity and structure of this compound?

  • FT-IR : Confirm urea C=O stretching at ~1650–1680 cm⁻¹ and imine C=N absorption at ~1590–1620 cm⁻¹.
  • ¹H/¹³C NMR : Detect methylpropylidene protons (δ 1.0–1.2 ppm for CH₃ groups) and urea NH signals (δ 5.5–6.5 ppm).
  • HPLC-UV : Use a C18 column with water/acetonitrile mobile phase (70:30) to assess purity (>98%) and detect impurities like unreacted urea .

Advanced: What mechanistic insights explain the controlled nitrogen release kinetics of this compound in soil?

The slow-release mechanism arises from hydrolytic degradation of the methylpropylidene group, releasing urea via soil microbial activity. Kinetic studies show pseudo-first-order degradation (rate constant k = 0.05–0.1 day⁻¹) under aerobic conditions. Soil pH and organic matter content significantly modulate degradation rates. Advanced methods like isotope tracing (¹⁵N-labeled urea) and LC-MS/MS can quantify intermediate metabolites (e.g., ammonium, nitrate) and validate degradation pathways .

Safety: What critical precautions are required when handling this compound in laboratories?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335).
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Basic: How does the molecular structure of this compound influence its solubility and stability?

The compound’s low water solubility (~0.2 g/L at 25°C) stems from hydrophobic isobutylidene groups. Stability is pH-dependent: it degrades rapidly under acidic conditions (pH <4) but remains stable in neutral-to-alkaline soils. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, making it unsuitable for high-temperature processing .

Advanced: What computational models predict the environmental fate of this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model hydrolysis pathways. Parameters include:

  • Solvent-accessible surface area (SASA) of the urea moiety,
  • Activation energy barriers for bond cleavage.
    Software like Gaussian or GROMACS, paired with environmental data (soil pH, microbial activity), predicts half-lives within 10% of experimental values .

Data Analysis: How should researchers resolve contradictions in nitrogen release data across varying pH levels?

  • Statistical Testing : Apply ANOVA to identify pH-dependent variance (α = 0.05).
  • Error Source Identification : Check for inconsistencies in soil composition or microbial activity between trials.
  • Multivariate Regression : Correlate release rates with soil organic carbon and cation exchange capacity to isolate confounding variables .

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